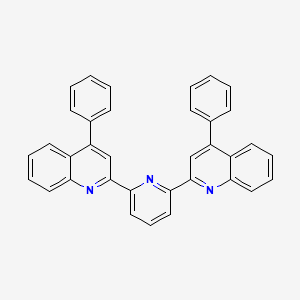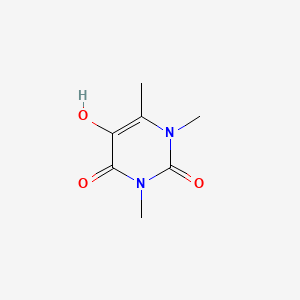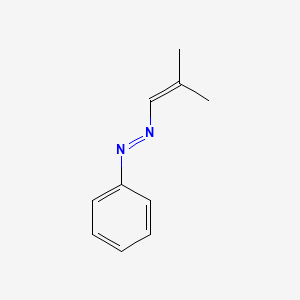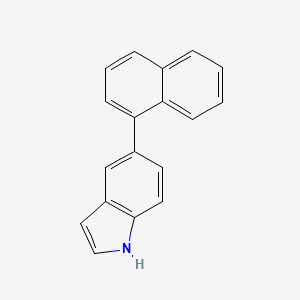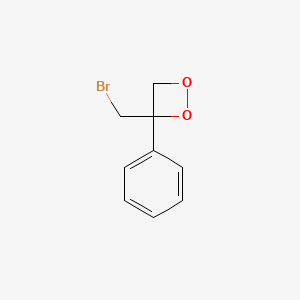
1,2-Dioxetane, 3-(bromomethyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioxetane, 3-(bromomethyl)-3-phenyl-: is a chemiluminescent compound that belongs to the class of 1,2-dioxetanes These compounds are known for their ability to emit light through chemiluminescence, a process where chemical energy is converted into light energy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioxetane, 3-(bromomethyl)-3-phenyl- typically involves the reaction of a suitable precursor with a brominating agent. One common method is the bromination of 3-phenyl-1,2-dioxetane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition of the dioxetane ring .
Industrial Production Methods: Industrial production of 1,2-Dioxetane, 3-(bromomethyl)-3-phenyl- may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioxetane, 3-(bromomethyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced forms.
Substitution: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dioxetane, 3-(bromomethyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe for detecting various analytes and studying reaction mechanisms.
Biology: Employed in bioimaging and biosensing applications due to its light-emitting properties.
Medicine: Potential use in diagnostic assays and therapeutic monitoring.
Industry: Utilized in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of 1,2-Dioxetane, 3-(bromomethyl)-3-phenyl- involves the decomposition of the dioxetane ring, leading to the formation of an excited state intermediate. This intermediate then relaxes to the ground state, emitting light in the process. The molecular targets and pathways involved in this chemiluminescent reaction are primarily related to the energy transfer processes within the molecule .
Comparison with Similar Compounds
- 1,2-Dioxetane, 3-(chloromethyl)-3-phenyl-
- 1,2-Dioxetane, 3-(methyl)-3-phenyl-
- 1,2-Dioxetane, 3-(hydroxymethyl)-3-phenyl-
Comparison: 1,2-Dioxetane, 3-(bromomethyl)-3-phenyl- is unique due to the presence of the bromomethyl group, which can undergo specific reactions not possible with other substituents. This makes it a versatile compound for various applications, particularly in chemiluminescence-based assays and imaging techniques .
Properties
CAS No. |
136132-07-5 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-(bromomethyl)-3-phenyldioxetane |
InChI |
InChI=1S/C9H9BrO2/c10-6-9(7-11-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
SIZHBJRJICFDDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OO1)(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


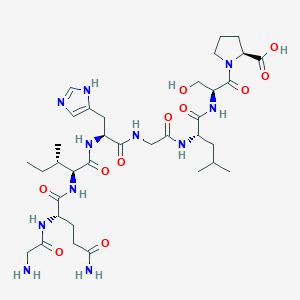
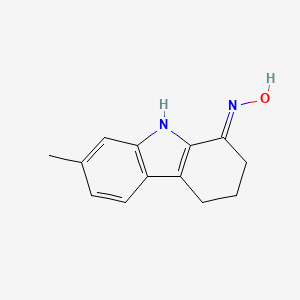

![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)
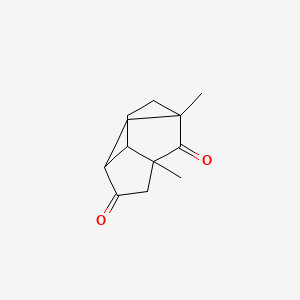
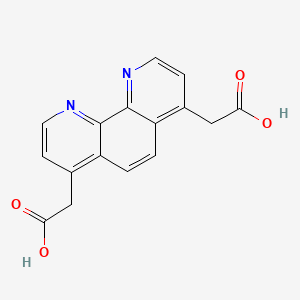
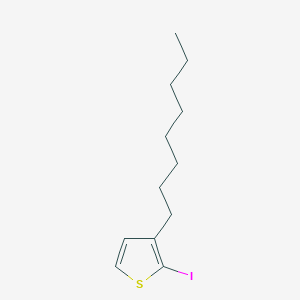
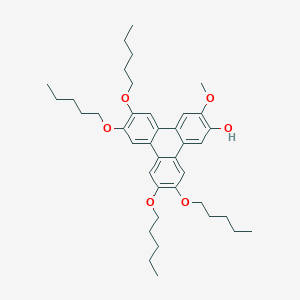
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
